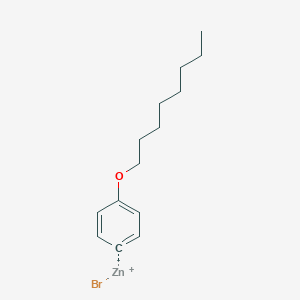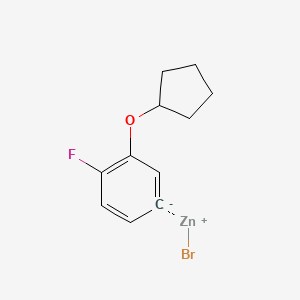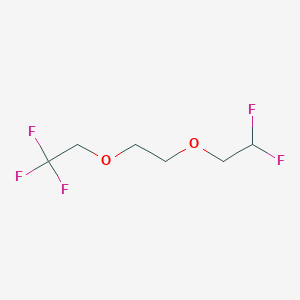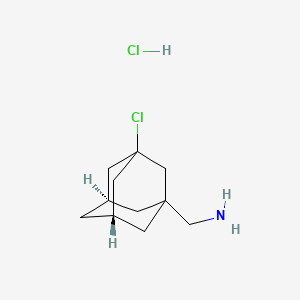![molecular formula C11H18N2O4 B14892017 (3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate](/img/structure/B14892017.png)
(3aS,7aR)-tert-Butyl 2-oxohexahydrooxazolo[4,5-c]pyridine-5(6H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine is a complex organic compound that belongs to the class of heterocyclic compounds It features a fused ring system containing both an oxazolidine and a pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of N-Boc-protected 5-formyl-1H-pyrazol-4-amines with malonic acid in pyridine in the presence of pyrrolidine at 45–50°C . This reaction leads to the formation of the desired oxazolidine-pyridine fused ring system.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar cyclization reactions on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, such as halides, alkyl groups, or aryl groups.
Aplicaciones Científicas De Investigación
5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine has several scientific research applications:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It may be used in the study of enzyme inhibitors and as a scaffold for the design of bioactive molecules.
Industry: It can be used in the production of fine chemicals and as a building block for the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine involves its interaction with specific molecular targets. For example, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding . The compound’s structure allows it to form stable interactions with various biological molecules, making it a valuable tool in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl (3aS,7aR)-2,3,3a,4,5,6,7,7a-octahydropyrrolo[3,2-c]pyridine-1-carboxylate
- 6-((3aS,7aR)-1-(tert-Butoxycarbonyl)octahydro-6H-pyrrolo[2,3-c]pyridin-6-yl)pyridazine-3-carboxylic acid
Uniqueness
5-Boc-(3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydrooxazolo[4,5-c]pyridine is unique due to its fused oxazolidine-pyridine ring system, which imparts specific chemical and biological properties. This structure allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C11H18N2O4 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
tert-butyl (3aS,7aR)-2-oxo-3,3a,4,6,7,7a-hexahydro-[1,3]oxazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(15)13-5-4-8-7(6-13)12-9(14)16-8/h7-8H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
Clave InChI |
KKNOIFZJPSOKIA-JGVFFNPUSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]2[C@H](C1)NC(=O)O2 |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC2C(C1)NC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



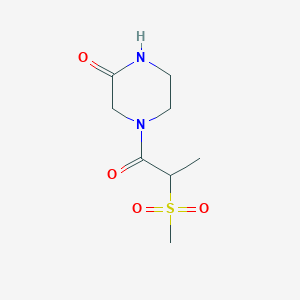
![5-Fluoro-2,2-dimethyl-8-(-2-((3aS,4S,6S,7aR)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborol-2-yl)vinyl)-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B14891948.png)

![(SP-4-1)-[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]copper](/img/structure/B14891954.png)
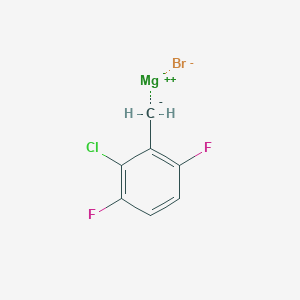


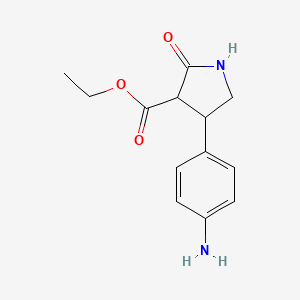
![(1R,1'R)-((S)-[1,1'-Binaphthalene]-2,2'-diyl)bis(phenylmethanol)](/img/structure/B14891981.png)
